1-(3-Methoxyphenyl)-1,3-butadiyne
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8O |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-buta-1,3-diynyl-3-methoxybenzene |
InChI |
InChI=1S/C11H8O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h1,5,7-9H,2H3 |
InChI Key |
BBIXBHLYFQNYFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C#CC#C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1 3 Methoxyphenyl 1,3 Butadiyne and Its Analogues
Strategies for the Construction of 1,3-Butadiyne (B1212363) Scaffolds
The creation of the 1,3-butadiyne linkage can be achieved through several powerful coupling reactions. These methods offer routes to both symmetrical and unsymmetrical diynes, providing chemists with a versatile toolkit for their synthetic endeavors.
Copper-catalyzed cross-coupling reactions are a cornerstone for the synthesis of unsymmetrical buta-1,3-diynes. organic-chemistry.org A prominent example is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. researchgate.netnih.gov This methodology allows for the direct and selective formation of the C(sp)-C(sp) bond, leading to the desired unsymmetrical diyne. organic-chemistry.org
Modifications to the classic Cadiot-Chodkiewicz conditions have been developed to improve efficiency and substrate scope. For instance, using tris(o-tolyl)phosphine as a ligand in ethanol (B145695) has been shown to provide excellent results. organic-chemistry.org This system effectively couples a variety of terminal alkynes with 1-bromoalkynes, tolerating a range of functional groups on the aromatic ring, including nitro and chloro groups. organic-chemistry.org The reaction proceeds under mild conditions and offers a cost-effective alternative to palladium-catalyzed methods. organic-chemistry.org
Another approach involves the in situ generation of volatile bromoalkynes from dibromoolefin precursors, which are then immediately subjected to copper-catalyzed coupling conditions. nih.gov This technique circumvents the need to handle potentially hazardous low-molecular-weight bromoalkynes. nih.gov Aryl alkynes have proven to be effective coupling partners in this one-pot elimination/coupling procedure. nih.gov
| Catalyst System | Ligand | Solvent | Key Features |
| Copper(I) iodide | Tris(o-tolyl)phosphine | Ethanol | High yields, mild conditions, good functional group tolerance. organic-chemistry.org |
| Copper(I) salt | Not specified | Not specified | In situ generation of bromoalkyne from dibromoolefin. nih.gov |
Table 1: Copper-Catalyzed Cross-Coupling Systems for Unsymmetrical Butadiyne Synthesis
The Glaser coupling, and its subsequent modifications like the Hay coupling, are fundamental methods for the synthesis of symmetrical 1,3-diynes through the oxidative homocoupling of terminal alkynes. researchgate.netacs.org These reactions are typically catalyzed by copper salts in the presence of a base and an oxidant. researchgate.netacs.org The Hay modification often utilizes a copper(I) salt with a tertiary amine, such as TMEDA (tetramethylethylenediamine), and oxygen as the oxidant.
While traditionally used for synthesizing symmetrical diynes, recent advancements have enabled the selective aerobic heterocoupling of terminal alkynes to produce unsymmetrical 1,3-diynes. researchgate.net This breakthrough challenges the long-held belief that homocoupling is exclusively favored in Glaser-Hay reactions. researchgate.net By carefully controlling the reaction conditions, it is possible to favor the cross-coupling product. For instance, using one alkyne in a significant excess (five to ten times) can promote the formation of the unsymmetrical diyne. researchgate.net
A variety of catalytic systems have been developed to improve the efficiency and selectivity of Glaser-Hay couplings. These include the use of novel ligands and catalyst supports. For example, a system comprising CuI and 4-azido-5H-pyrrolo[3,2-d]pyrimidine has been shown to effectively catalyze the homocoupling of terminal alkynes to 1,3-diynes. acs.org
| Coupling Type | Key Reagents | Typical Product |
| Glaser Coupling | Copper salts, base, oxidant | Symmetrical 1,3-diynes researchgate.netacs.org |
| Hay Coupling | Copper(I) salt, tertiary amine, O₂ | Symmetrical 1,3-diynes |
| Heterocoupling | Copper catalyst, excess of one alkyne | Unsymmetrical 1,3-diynes researchgate.net |
Table 2: Overview of Glaser-Hay Type Oxidative Dimerizations
Diyne cross-metathesis (DYCM) has emerged as a powerful strategy for the synthesis of unsymmetrical 1,3-butadiynes. rsc.org This method involves the catalytic exchange of substituents between two different symmetrical diynes to produce an unsymmetrical product. Tungsten benzylidyne complexes, such as [PhC≡W{OSi(OtBu)₃}₃], have proven to be highly efficient catalysts for this transformation. rsc.orgnih.gov
The reaction typically involves stirring a solution of a symmetrical diyne with an excess of another symmetrical diyne in the presence of the tungsten catalyst. rsc.org The process allows for the preparation of various unsymmetrical diynes with good yields. rsc.org For example, the cross-metathesis of 1,4-bis(3-methoxyphenyl)-1,3-butadiyne with 5,7-dodecadiyne (B74635), catalyzed by a tungsten benzylidyne complex, yields 1-(3-methoxyphenyl)-1,3-octadiyne. rsc.org
Mechanistic studies have revealed that DYCM proceeds through a reversible carbon-carbon triple bond cleavage and formation, consistent with the conventional mechanism of alkyne metathesis. nih.gov The catalytically active species are believed to be alkynylalkylidyne complexes. nih.gov
| Catalyst | Reactants | Product Example | Yield |
| Tungsten Benzylidyne Complex | 1,4-bis(4-methoxyphenyl)-1,3-butadiyne and 5,7-dodecadiyne | 1-(4-Methoxyphenyl)-1,3-octadiyne | 76% rsc.org |
| Tungsten Benzylidyne Complex | 1,4-bis(3-methoxyphenyl)-1,3-butadiyne and 5,7-dodecadiyne | 1-(3-Methoxyphenyl)-1,3-octadiyne | 83% rsc.org |
| Tungsten Benzylidyne Complex | 1,4-bis(2-methoxyphenyl)-1,3-butadiyne and 5,7-dodecadiyne | 1-(2-Methoxyphenyl)-1,3-octadiyne | 65% rsc.org |
Table 3: Examples of Diyne Cross-Metathesis for Unsymmetrical Butadiyne Synthesis
Regioselective Functionalization Techniques for Methoxyphenyl-Substituted Butadiynes
The regioselective functionalization of methoxyphenyl-substituted butadiynes allows for the introduction of various chemical groups at specific positions within the molecule, further expanding their synthetic utility. The presence of the methoxy (B1213986) group on the phenyl ring influences the electron density of the diyne system, which in turn directs the regioselectivity of certain reactions.
While specific studies on the regioselective functionalization of 1-(3-methoxyphenyl)-1,3-butadiyne are not extensively detailed in the provided context, general principles of alkyne chemistry can be applied. For instance, in electrophilic addition reactions, the position of the methoxy group (ortho, meta, or para) would be expected to influence the regiochemical outcome by modulating the electronic properties of the aromatic ring and, consequently, the adjacent alkyne bond.
The development of catalytic systems that can control the regioselectivity of additions to unsymmetrical diynes is an active area of research. Such control is crucial for the synthesis of well-defined, complex structures from butadiyne precursors.
Novel Synthetic Routes via β-Halo Styrene (B11656) Derivatives to Functionalized Butadiyne Derivatives
An innovative approach for the synthesis of functionalized, unsymmetrical 1,3-butadiyne derivatives involves the use of β-halo styrene precursors. rsc.org This method utilizes a palladium and copper co-catalyzed reaction between a β-halo styrene derivative and a terminal alkyne. rsc.org
This strategy is particularly valuable as it tolerates a range of functional groups, such as aldehydes, cyano, and ester groups, on the starting materials, leading to the formation of highly functionalized dienynes. rsc.org The resulting 1,3-buta-diene-3-yne derivatives can then be further utilized in the synthesis of other complex molecules, such as trisubstituted pyridines. rsc.org
Another related method involves the synthesis of unsymmetrically substituted 1,3-butadiynes from aldehydes or carboxylic acids via a four-step sequence where the key step is a Fritsch-Buttenberg-Wiechell rearrangement of an alkylidene carbenoid intermediate. nih.gov This rearrangement proceeds under mild conditions and is tolerant of various functionalities, offering an attractive alternative to traditional palladium or copper-catalyzed methods. nih.gov
| Precursor | Key Reaction | Catalysts | Functional Group Tolerance |
| β-Halo Styrene | Cross-coupling with terminal alkyne | PdCl₂, CuI | Aldehyde, cyano, ester rsc.org |
| Aldehyde/Carboxylic Acid | Fritsch-Buttenberg-Wiechell rearrangement | Not applicable (rearrangement) | Wide range of functionalities nih.gov |
Table 4: Synthetic Routes to Butadiyne Derivatives from Styrene-Related Precursors
Reaction Mechanisms and Chemical Transformations Involving 1 3 Methoxyphenyl 1,3 Butadiyne Derivatives
Mechanistic Pathways of Butadiyne Reactivity
The inherent strain and high electron density of the triple bonds in the butadiyne core are the driving forces behind its diverse reactivity. These reactions often lead to the formation of complex cyclic and acyclic structures.
The reaction is thermodynamically favorable but can have a significant activation energy, often requiring elevated temperatures for thermal initiation. wikipedia.org The mechanism can proceed through either a concerted or a stepwise pathway, and the regioselectivity of the trapping of the unsymmetrical benzyne (B1209423) intermediate is a key consideration. nih.govnih.gov In the case of unsymmetrical butadiynes like 1-(3-methoxyphenyl)-1,3-butadiyne, the electronic and steric effects of the substituents play a crucial role in directing the outcome of the reaction. nih.gov
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of nitrogen-containing compounds. The hydroamination of unsymmetrical alkynes can be catalyzed by various metals, with gold(I) catalysts showing high regioselectivity under mild conditions. nih.gov For aryl-substituted butadiynes, the regioselectivity of the addition of an amine to one of the two alkyne units is a key challenge. The electronic bias introduced by the 3-methoxyphenyl (B12655295) group in this compound would be a determining factor in the regiochemical outcome of such a reaction. While general methods for the hydroamination of aryl-substituted alkynes exist, specific studies on this compound are not detailed in the available literature.
The conjugated diyne system of this compound is susceptible to both oxidation and reduction. Oxidation can lead to a variety of products, including the formation of polyynes or the cleavage of the carbon-carbon triple bonds under harsh conditions. academie-sciences.fr The presence of the phenyl and methoxy (B1213986) groups can influence the selectivity of the oxidation.
Reduction of the butadiyne moiety can be achieved using various methods, such as catalytic hydrogenation. Depending on the catalyst and reaction conditions, partial reduction to the corresponding diene or enyne, or complete reduction to the saturated alkyl chain can be achieved. The selective reduction of one alkyne group while leaving the other intact presents a synthetic challenge that often requires careful selection of the catalyst and reaction parameters.
Transition Metal-Catalyzed Processes with Butadiyne Derivatives
Transition metals, particularly gold and copper, play a pivotal role in activating the alkyne functionalities of butadiyne derivatives, enabling a wide range of transformations that are not accessible through other means.
Gold(I) catalysts are renowned for their ability to activate alkynes towards nucleophilic attack. In the context of butadiyne derivatives, gold catalysis can initiate a variety of cyclization and addition reactions. beilstein-journals.orgencyclopedia.pub A key intermediate in many of these transformations is a gold carbenoid species. nih.govrsc.org These highly reactive intermediates can be generated from various precursors and undergo a range of subsequent reactions, including cyclopropanation and C-H insertion. nih.govrsc.org
For aryl-1,3-butadiynes, gold-catalyzed reactions with alkenes have been shown to lead to the formation of cyclobutenes. nih.govuab.cat This transformation is believed to proceed through the formation of a cyclopropyl (B3062369) gold(I) carbene intermediate, followed by a ring expansion. nih.gov The electronic nature of the aryl substituent can significantly impact the stability and reactivity of the gold carbenoid intermediate. Research on 3-methoxyphenyl-tethered 1,3-butadiynamides has shown that gold-catalyzed reactions with pyridine (B92270) N-oxide can lead to the formation of complex heterocyclic structures. researchgate.net
Copper catalysts are widely used in alkyne chemistry, facilitating reactions such as the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netresearchgate.net In the case of butadiyne derivatives, copper catalysis can promote annulation reactions and cascade processes to construct complex cyclic systems. nih.govrsc.orgrsc.org These reactions often involve the in-situ generation of copper acetylides, which then participate in subsequent bond-forming events.
Copper-catalyzed cascade reactions provide an efficient means to build molecular complexity in a single step. rsc.org For instance, copper-catalyzed reactions of diynes can lead to the formation of bicycle-fused cycloheptatrienes through a Buchner-type reaction. rsc.org The design of the butadiyne substrate and the choice of reaction partners are crucial for controlling the outcome of these cascade processes. While the general utility of copper catalysis in diyne chemistry is well-established, specific examples detailing the annulation reactions of this compound are limited in the currently available scientific literature.
Palladium-Catalyzed Three-Component Coupling Strategies with Aryl-Substituted Butadienes
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Three-component coupling reactions, in particular, offer a powerful means to rapidly build molecular complexity from simple, readily available starting materials. While direct three-component coupling strategies involving 1,3-butadiynes are a developing area, the principles can be extrapolated from related reactions with conjugated dienes and allenes. nih.gov
A plausible palladium-catalyzed three-component coupling involving an aryl-substituted butadiyne like this compound could proceed through a cascade of elementary organometallic steps. The general catalytic cycle would likely initiate with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. The resulting Pd(II) species could then undergo carbopalladation across one of the triple bonds of the butadiyne. This insertion would generate a vinyl-palladium intermediate, which could be trapped by a third coupling partner, such as an organoboron or organotin reagent, in a transmetalation step, followed by reductive elimination to furnish the final product and regenerate the Pd(0) catalyst.
The regioselectivity of the initial carbopalladation would be a critical factor, influenced by the electronic and steric nature of the butadiyne substituents and the palladium catalyst's ligand sphere. The presence of the 3-methoxyphenyl group would likely direct the incoming aryl group to a specific position on the diyne backbone.
Table 1: Hypothetical Palladium-Catalyzed Three-Component Coupling of an Aryl-Substituted Butadiyne
| Entry | Butadiyne Substrate | Aryl Halide | Third Component | Catalyst System | Product Type |
| 1 | This compound | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄, Base | Polysubstituted enyne |
| 2 | This compound | 4-Bromotoluene | Tributyl(vinyl)stannane | PdCl₂(dppf), Cs₂CO₃ | Aryl- and vinyl-substituted enyne |
This table represents a conceptual strategy based on known palladium-catalyzed reactions.
Silver-Catalyzed Processes
Silver catalysts, typically Ag(I) salts like silver triflate (AgOTf), are known to act as potent π-acids, activating alkynes and allenes towards nucleophilic attack and subsequent cyclization. nih.gov In the context of this compound, a silver catalyst could coordinate to one or both of the triple bonds, rendering them more electrophilic and susceptible to reaction.
One notable application of silver catalysis is in cycloaddition reactions. For instance, silver catalysts have been employed in [4+3] cycloadditions of 1,3-dienes. chemrxiv.orgchemrxiv.org A similar principle could be applied to butadiyne derivatives, where the silver-activated diyne could react with a suitable 1,3-dipole or a diene to construct seven-membered ring systems.
Furthermore, silver catalysis is effective in promoting tandem addition-cyclization reactions. nih.gov For a suitably functionalized derivative of this compound, a silver catalyst could initiate an intramolecular cyclization by activating the diyne system towards attack by an internal nucleophile, leading to the formation of various heterocyclic frameworks. The regioselectivity of such cyclizations (e.g., exo-dig vs. endo-dig) would be influenced by the nature of the tethered nucleophile and the substitution pattern on the butadiyne core.
Table 2: Representative Silver-Catalyzed Transformations of Alkynes
| Entry | Substrate Type | Catalyst | Reaction Type | Product | Ref. |
| 1 | Alkyne-functionalized azomethine | AgOTf | Addition-cyclization | Polycyclic amide | nih.gov |
| 2 | 1,3-Dienes and vinyl-N-triftosylhydrazones | Tp(CF₃)₂Ag | [4+3] Cycloaddition | 1,4-Cycloheptadiene | chemrxiv.org |
This table showcases the utility of silver catalysis in reactions involving unsaturated systems, which is applicable to butadiynes.
Intramolecular Cyclization and Annulation Reactions Leading to Heterocyclic Systems
The rigid, linear scaffold of 1,3-butadiynes is an excellent precursor for the construction of fused ring systems through intramolecular cyclization and annulation reactions. These transformations often proceed with high atom economy and can generate significant molecular complexity in a single step.
Formation of Pyrroloquinolines and Furoisoquinolines
Pyrroloquinoline and its isomers are important heterocyclic motifs found in biologically active compounds. beilstein-journals.org One established method for the synthesis of the related pyrrolo[2,1-a]isoquinoline (B1256269) and pyrrolo[1,2-a]quinoline (B3350903) systems is through a 1,3-dipolar cycloaddition reaction. beilstein-journals.orgmdpi.com This approach typically involves the in situ generation of an isoquinolinium or quinolinium ylide, which then reacts with a dipolarophile.
A derivative of this compound, appropriately functionalized to act as a dipolarophile, could participate in such a cycloaddition. For example, the reaction of isoquinoline (B145761) with a bromoacetyl-substituted derivative of the butadiyne could lead to the formation of an isoquinolinium ylide, which would then undergo an intramolecular cycloaddition with one of the alkyne moieties to construct the pyrrolo[2,1-a]isoquinoline core. The regioselectivity of the cycloaddition would determine which of the two triple bonds participates in the reaction.
Table 3: Synthesis of Pyrrolo[2,1-a]isoquinolines via 1,3-Dipolar Cycloaddition
| Entry | Amine | Bromo-Compound | Dipolarophile | Product | Ref. |
| 1 | Isoquinoline | Phenacyl bromide | 2-Butyn-3-one | 1-Acetyl-3-(4-methylbenzoyl)-pyrrolo[2,1-a]isoquinoline | mdpi.com |
| 2 | Isoquinoline | Phenacyl bromide | Methyl propiolate | Substituted pyrrolo[2,1-a]isoquinoline | mdpi.com |
This table illustrates a relevant synthetic strategy for constructing the pyrroloquinoline framework.
Carbazoles Formation via Sigmatropic Rearrangements
Carbazole (B46965) alkaloids and their synthetic analogues are a significant class of compounds due to their wide range of biological and photophysical properties. chim.it While various methods exist for carbazole synthesis, those involving pericyclic reactions, such as sigmatropic rearrangements and electrocyclizations, are particularly elegant.
A plausible pathway to carbazoles from butadiyne precursors could involve an initial transformation of the diyne into a more reactive intermediate, such as an allene (B1206475). Indole-tethered allenes are known to undergo transition metal-catalyzed cyclization to form carbazoles. chim.it This process is believed to proceed through a carbometalation followed by a ring-closing event. It is conceivable that a derivative of this compound could be isomerized to the corresponding allene, which would then be poised for a sigmatropic rearrangement or a metal-catalyzed cyclization to yield a carbazole. For instance, an indole (B1671886) ring tethered to the butadiyne could undergo a cascade reaction involving allene formation, followed by a 6π-electrocyclization of a vinyl indole intermediate.
Table 4: General Strategies for Carbazole Synthesis
| Entry | Starting Material Type | Reaction Type | Catalyst/Conditions | Product | Ref. |
| 1 | Indole-tethered allenes | Carbocyclization | Au(I) or Ag(I) | Carbazole | chim.it |
| 2 | Biaryl azides | C-H amination | Rh₂(OCOC₃F₇)₄ | Carbazole | organic-chemistry.org |
| 3 | 2,2'-Dihalobiphenyls and amines | Double C-N coupling | Cu catalyst | Carbazole | organic-chemistry.org |
This table outlines modern synthetic routes to carbazoles, with the allene cyclization being conceptually related to diyne chemistry.
Electrophilic and Nucleophilic Functionalization of Conjugated Butadiyne Systems
The conjugated π-system of this compound is susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of functionalization reactions.
Electrophilic Functionalization:
Similar to conjugated dienes, the electrophilic addition to a 1,3-butadiyne (B1212363) system is expected to proceed through a resonance-stabilized cationic intermediate. libretexts.org The addition of an electrophile (E⁺) to one of the triple bonds would generate a vinyl cation that is stabilized by the adjacent triple bond. This stabilization allows for the possibility of both 1,2- and 1,4-addition products upon attack by a nucleophile (Nu⁻).
In the case of this compound, the initial protonation or attack by another electrophile would likely occur at the terminal alkyne to form a more stabilized secondary vinyl cation, which is also an allylic-type cation due to the conjugation. Subsequent attack by a nucleophile could occur at either the C2 or C4 position, leading to a mixture of products. The product ratio would be dependent on kinetic versus thermodynamic control. libretexts.org
Nucleophilic Functionalization:
The triple bonds of a butadiyne system can also be attacked by nucleophiles, particularly when activated by a Lewis acid or a transition metal catalyst. wikipedia.org The polarity of the C-C triple bonds makes them electrophilic in nature. Nucleophilic addition to 1,3-diynes can be highly regioselective. For instance, in the presence of a suitable catalyst, a nucleophile can add to one of the internal carbons of the diyne system.
A powerful application of nucleophilic addition is the enantioselective addition of terminal 1,3-diynes to aldehydes, catalyzed by systems like dinuclear zinc-ProPhenol. nih.gov This reaction generates chiral diyne carbinols, which are versatile synthetic intermediates. The this compound could potentially act as the nucleophile in such a reaction after deprotonation with a suitable base, attacking an aldehyde to form a chiral secondary alcohol.
Table 5: Modes of Functionalization for Conjugated Butadiynes
| Reaction Type | Reagent Type | Key Intermediate | Potential Products |
| Electrophilic Addition | HBr, Br₂, etc. | Resonance-stabilized vinyl cation | 1,2- and 1,4-adducts |
| Nucleophilic Addition | Organometallics, Amines | Acetylide anion (after deprotonation) | Functionalized enynes or allenes |
Spectroscopic and Structural Characterization Methods for 1 3 Methoxyphenyl 1,3 Butadiyne and Its Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For analogues of 1-(3-Methoxyphenyl)-1,3-butadiyne, the ¹H-NMR spectra exhibit characteristic signals for the aromatic and methoxy (B1213986) group protons. For instance, in a related compound, 1-methoxy-3-(p-tolylethynyl)benzene, the methoxy protons appear as a singlet at 3.83 ppm. rsc.org The aromatic protons show a more complex pattern of multiplets in the range of 6.87-7.43 ppm, with the exact chemical shifts and coupling constants depending on the substitution pattern of the phenyl ring. rsc.org The number of signals, their integration, and their splitting patterns are all used to deduce the connectivity of the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In the ¹³C-NMR spectrum of 1-methoxy-3-(p-tolylethynyl)benzene, the carbon atom of the methoxy group typically resonates around 55.28 ppm. rsc.org The aromatic carbons appear in the region of 114.79-159.31 ppm, while the sp-hybridized carbons of the butadiyne chain are found at approximately 88.62 and 89.37 ppm. rsc.org The specific chemical shifts of the aromatic carbons can be used to confirm the substitution pattern on the phenyl ring.
Interactive Data Table: NMR Data for a this compound Analogue
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methoxy (OCH₃) | 3.83 | 55.28 |
| Aromatic (C-H) | 6.87-7.43 (multiplets) | 114.79, 116.23, 124.12, 129.35 |
| Aromatic (C-substituted) | - | 124.44, 159.31 |
| Alkyne (C≡C) | - | 88.62, 89.37 |
Note: Data is for the analogue 1-methoxy-3-(p-tolylethynyl)benzene. rsc.org
Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR))
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogues, the FT-IR spectrum provides key information. The characteristic stretching vibration of the C≡C triple bonds in the butadiyne chain typically appears in the region of 2100-2260 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are observed in the range of 3000-3100 cm⁻¹, while the C-O stretching of the methoxy group is typically found around 1250-1000 cm⁻¹. semanticscholar.orgscielo.org.za
Interactive Data Table: Characteristic FT-IR Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Alkyne (C≡C) | Stretching | 2100 - 2260 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Methoxy C-O | Stretching | 1250 - 1000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight of a compound and can also provide clues about its structure through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate molecular weight.
Electronic Absorption Spectroscopy (UV/Vis) for Conjugation Analysis
Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. This technique is particularly useful for analyzing conjugated systems, such as the one present in this compound. The extended π-system of conjugated diynes results in characteristic absorption bands. As the length of the conjugated system increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic shift). libretexts.org For example, 1,3-butadiene absorbs at 217 nm, while the more extended 1,3,5-hexatriene absorbs at 258 nm. libretexts.org The UV/Vis spectrum of this compound is expected to show strong absorptions in the UV region, providing evidence for the conjugated nature of the molecule.
Chiral Investigations: Vibrational Circular Dichroism (VCD) and Atropisomerism in Related Systems
While direct chiral investigations, specifically Vibrational Circular Dichroism (VCD) studies, on this compound are not extensively documented in public literature, the broader class of molecules containing the 1,3-butadiyne (B1212363) linkage has been the subject of significant chiroptical research. These studies on related systems provide a framework for understanding how chirality can manifest and be characterized in molecules featuring a butadiyne core. The primary sources of chirality in these analogues are typically introduced through chiral substituents, the formation of inherently chiral superstructures, or the presence of atropisomerism.
Vibrational Circular Dichroism is a powerful spectroscopic technique for studying chiral molecules in the solution state. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides detailed information about the three-dimensional structure and absolute configuration of the molecule. While the intensity of VCD signals is generally much smaller than that of the corresponding infrared absorption signals, certain molecular systems can exhibit enhanced VCD spectra researcher.life.
In the context of butadiyne-containing systems, chirality can be introduced by attaching chiral pendant groups. For instance, chiral diacetylenes have been synthesized from amino acids, and their ability to undergo topotactic polymerization is influenced by the nature of the chiral group acs.org. The resulting polymers can adopt helical conformations in solution, leading to distinct chiroptical properties acs.org. The self-assembly of chiral diacetylene monomers in the crystalline state, driven by factors like hydrogen bonding, can also lead to selective photopolymerization, highlighting the influence of chirality on solid-state reactivity nih.gov.
Another avenue for chirality in butadiyne-linked systems is through the construction of macrocycles with inherent planar chirality. For example, enantiopure macrocycles containing pseudo-meta [2.2]paracyclophane units linked by 1,3-butadiyne moieties have been synthesized and shown to exhibit remarkably strong chiroptical responses nih.govresearchgate.net. The rigid and angled nature of the paracyclophane units, combined with the conjugated butadiyne linkers, creates a chiral interwoven structure nih.govresearchgate.net.
The chiroptical properties of these macrocycles have been investigated using Circular Dichroism (CD) spectroscopy, which is closely related to VCD but probes electronic transitions rather than vibrational ones. The CD spectra of these macrocycles show intense Cotton effects, with molar circular dichroism (Δε) values that are significantly larger than those of the monomeric units, indicating efficient electronic communication through the butadiyne linkers and a cooperative effect of the chiral units within the macrocyclic structure nih.gov. The table below presents the molar circular dichroism values for a trimeric macrocycle, illustrating the strong chiroptical response.
| Compound | Wavelength (nm) | Molar Circular Dichroism (Δε) (L mol⁻¹ cm⁻¹) |
| (Rp)3-13 | 349 | -218 |
| 377 | -523 |
This data is for the trimeric macrocycle (Rp)3-13, a related system containing 1,3-butadiyne linkers. nih.gov
Atropisomerism, a type of axial chirality arising from hindered rotation around a single bond, is another potential source of chirality in analogues of this compound. While stable atropisomers are more commonly associated with sterically hindered biaryl systems, the concept can be extended to other systems with restricted rotation. For a molecule like this compound, significant steric hindrance adjacent to the bond connecting the phenyl ring and the butadiyne chain would be required to create a stable atropisomer. The synthesis of stable atropisomers often requires specific catalytic methods buchler-gmbh.com. In systems where two chromophores are connected by a diacetylene linker, rotation around the diacetylene bond can influence the chiroptical properties, as observed in tethered twistacenes rsc.org. The combination of axial and helical chirality in such systems can lead to significantly enhanced chiroptical properties rsc.orgrsc.org.
Computational and Theoretical Investigations of 1 3 Methoxyphenyl 1,3 Butadiyne Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including analogs of 1-(3-methoxyphenyl)-1,3-butadiyne. nih.govresearchgate.net DFT methods, which are based on the principle that the electron density determines the electronic energy of a molecule's ground state, offer a balance between computational cost and accuracy. nih.gov The B3LYP functional is a commonly employed hybrid functional that has shown considerable success in predicting the electronic and spectral properties of various molecules. researchgate.net
In the study of related compounds, DFT calculations have been instrumental in understanding their structural and electronic nature. For instance, in the analysis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT with the B3LYP/6-311++G(d,p) basis set was used to obtain the optimized molecular structure and its minimum energy conformation. nih.gov Such calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional arrangement.
Furthermore, DFT is used to calculate various electronic properties that shed light on the reactivity of these compounds. These properties include ionization potential, electron affinity, and the distribution of atomic charges. researchgate.netnih.gov By analyzing the electrostatic potential, regions of a molecule that are susceptible to electrophilic or nucleophilic attack can be identified. nih.gov This information is vital for predicting the regioselectivity and stereoselectivity of chemical reactions.
Table 1: Selected DFT-Calculated Properties for Analogs of this compound
| Compound | Method/Basis Set | Calculated Property | Value |
| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone | B3LYP/6-311++G(d,p) | C=O Carbon Chemical Shift (ppm) | 193.01 |
| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone | CAM-B3LYP/6-311++G(d,p) | C=O Carbon Chemical Shift (ppm) | 190.27 |
| 1,3-bis(4-methoxyphenyl)prop-2-en-1-one | B3LYP/6-31G(d,p) | HOMO–LUMO gap (ΔH–L) | Varies with oligomer length |
This table presents a selection of calculated properties for analogous compounds to illustrate the application of DFT. The values are specific to the cited studies and methodologies.
Quantum Chemical Frameworks for Elucidation of Reaction Mechanisms
Quantum chemical frameworks, particularly those employing DFT methods, are pivotal in elucidating the mechanisms of organic reactions involving compounds analogous to this compound. researchgate.net These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a detailed picture of the reaction pathway. nih.govresearchgate.net
For example, theoretical studies on the nucleophilic addition of 1,3-diols to cyanoacetylene (B89716) alcohols have utilized the B3LYP/6-311++G(d,p) method to propose a detailed reaction mechanism. researchgate.net This includes the initial nucleophilic attack, the formation of an intermediate vinyl carbanion, and subsequent intramolecular cyclization. researchgate.net Similarly, the mechanisms of 1,3-dipolar cycloaddition reactions, a class of reactions relevant to the butadiyne moiety, have been extensively investigated using quantum chemical methods. nih.govnih.gov These studies help in understanding the regioselectivity and stereospecificity of such reactions. nih.gov
The transition state theory (TST), often used in conjunction with quantum chemical calculations, allows for the estimation of thermo-kinetic features of reaction processes over a range of temperatures. nih.gov This provides a more dynamic understanding of the reaction, complementing the static picture provided by the potential energy surface.
Conformational Analysis and Prediction of Molecular Conformation
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure or conformation. Computational methods are widely used for the conformational analysis of flexible molecules like analogs of this compound. By systematically exploring the potential energy surface as a function of rotatable bonds, the most stable conformations can be identified.
The insights gained from conformational analysis are crucial for understanding how these molecules interact with biological targets or pack in a crystal lattice. The predicted conformations can be compared with experimental data from techniques like X-ray crystallography to validate the computational models.
Studies on Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. Understanding these interactions is essential for predicting and controlling the physical properties of crystalline materials. Computational techniques, particularly Hirshfeld surface analysis, have proven to be invaluable in this regard. mdpi.comresearchgate.net
For example, in the crystal structure of (E)-5-[1-Hydroxy-3-(3,4,5-trimethoxyphenyl)allylidene]-1,3-dimethylpyrimidine-2,4,6-trione, Hirshfeld analysis revealed that van der Waals interactions, specifically H···H contacts, were the major contributors to the intermolecular forces. researchgate.net In other systems, C-H···π interactions, including those involving alkyne groups, have been shown to play a significant role in dictating the crystal packing arrangement. rsc.org These studies highlight the subtle interplay of various weak interactions in determining the supramolecular architecture.
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Compound
| Contact Type | Contribution (%) |
| H···H | 48.4 |
| O···H | Not specified |
| C···H | Not specified |
| C···C | Not specified |
| C···O | Not specified |
This table is based on the data for (E)-5-[1-Hydroxy-3-(3,4,5-trimethoxyphenyl)allylidene]-1,3-dimethylpyrimidine-2,4,6-trione and illustrates the type of information obtained from Hirshfeld surface analysis. researchgate.net
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity. numberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. numberanalytics.comyoutube.com The energy and symmetry of these orbitals, as well as the HOMO-LUMO energy gap, are critical determinants of a molecule's reactivity and kinetic stability. numberanalytics.com
Computational methods, particularly DFT, are extensively used to calculate and visualize the FMOs of molecules like this compound and its analogs. nih.govresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com Therefore, the spatial distribution of these orbitals can predict the sites of electrophilic and nucleophilic attack.
For conjugated systems like 1,3-butadiene, a core component of the molecule , FMO analysis can explain the outcomes of pericyclic reactions such as cycloadditions. youtube.comvaia.com The symmetry of the HOMO of one reactant and the LUMO of the other must match for a thermally allowed reaction to occur under the Woodward-Hoffmann rules. vaia.com For larger, more complex systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to localize the reactive regions of the molecule. nih.gov
Table 3: Key Concepts in Frontier Molecular Orbital (FMO) Analysis
| Term | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability of a molecule. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of a molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. |
| Orbital Symmetry | The symmetry properties of the molecular orbitals. | Crucial for predicting the feasibility of pericyclic reactions. |
This systematic application of computational and theoretical methods provides a comprehensive understanding of the chemical and physical properties of this compound and its analogs, guiding further experimental research and the design of new materials with tailored functionalities.
Advanced Applications and Functional Materials Development
Utilization as Versatile C4-Building Blocks in Complex Organic Synthesis
The 1,3-butadiyne (B1212363) unit is a powerful C4-building block, and the presence of the 3-methoxyphenyl (B12655295) group in 1-(3-methoxyphenyl)-1,3-butadiyne offers specific advantages in directing reactivity and influencing the properties of the resulting complex molecules. The terminal alkyne provides a reactive site for a variety of coupling reactions, while the internal alkyne can participate in cycloadditions and other transformations.
One of the key synthetic strategies for creating unsymmetrical 1,3-butadiynes is through diyne cross-metathesis. rsc.org This method allows for the controlled synthesis of compounds like this compound from appropriate precursors. Once formed, this molecule can serve as a linchpin in the construction of larger, more elaborate structures. For instance, the terminal alkyne can undergo Sonogashira-type cross-coupling reactions with aryl or vinyl halides, extending the conjugated system. researchgate.net This versatility allows for the systematic construction of complex carbon skeletons with precise control over the molecular architecture.
The strategic placement of the methoxy (B1213986) group at the meta position of the phenyl ring influences the regioselectivity of addition reactions to the aromatic ring and can modulate the electronic properties of the entire conjugated system. This makes this compound a particularly useful building block for creating molecules with tailored electronic and photophysical characteristics.
Table 1: Key Reactions of Arylbutadiynes as C4-Building Blocks
| Reaction Type | Reagents/Conditions | Product Type |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Extended Conjugated Systems |
| Click Chemistry (CuAAC) | Azide, Cu(I) catalyst | 1,2,3-Triazoles |
| Cadiot-Chodkiewicz Coupling | Terminal Alkyne, Cu(I) salt, Base | Unsymmetrical Diynes |
| Cycloaddition Reactions | Dienes, Nitrones, etc. | Cyclic and Heterocyclic Adducts |
Role in Heterocyclic Chemistry and Construction of Complex Molecular Scaffolds
The electron-deficient nature of the butadiyne moiety makes this compound an excellent substrate for the synthesis of a wide array of heterocyclic compounds. researchgate.net The diyne can react with various binucleophiles to construct five-, six-, and even larger-membered rings, often with a high degree of regiocontrol.
For example, the reaction of 1,3-diynes with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Thioamides and related sulfur nucleophiles can be used to construct thiophenes and other sulfur-containing heterocycles. The versatility of 1,3-butadiynes in heterocyclic synthesis is a cornerstone of modern synthetic chemistry, providing access to scaffolds that are prevalent in pharmaceuticals, agrochemicals, and materials science. mdpi.com
Development of Optoelectronic Materials Based on Conjugated Architectures
The extended π-conjugated system of this compound is the foundation for its potential applications in optoelectronic materials. The ability of such molecules to absorb and emit light, as well as to transport charge, makes them attractive for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The methoxy group, being an electron-donating group, can enhance the electron density of the aromatic ring and influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of the electronic band gap is crucial for designing materials with specific absorption and emission wavelengths.
Poly(diacetylene)s, which can be formed from the topochemical polymerization of diacetylene monomers, are a well-known class of conjugated polymers. While the direct polymerization of this compound in the solid state would depend on its crystal packing, its incorporation into larger polymeric structures through polymerization of the terminal alkyne is a viable strategy for creating novel optoelectronic materials. These polymers can exhibit interesting nonlinear optical properties and could be used in applications such as optical switching and data storage.
Contribution to Conductive Materials and Nanoelectronics
The development of conductive polymers is a significant area of materials science, with applications ranging from antistatic coatings to flexible electronic circuits. wikipedia.orgnumberanalytics.com Intrinsically conducting polymers (ICPs) are organic polymers that possess electrical conductivity. wikipedia.orgnih.gov The conductivity arises from the delocalization of π-electrons along the polymer backbone.
The conjugated backbone of polymers derived from this compound could potentially support charge transport. The electrical properties of such polymers can be further tuned by doping, which involves the introduction of small molecules that either add or remove electrons from the polymer chain, thereby increasing the number of charge carriers. dtic.mil
The rigid, rod-like structure of the butadiyne unit can also contribute to the formation of ordered molecular assemblies, which is beneficial for charge transport in the solid state. The ability to synthesize well-defined oligomers and polymers based on this compound opens up possibilities for their use as molecular wires in nanoelectronic devices. The precise control over the length and substitution pattern of these molecular wires is a key advantage of using a building block approach.
Table 2: Potential Properties of Polymers Derived from this compound
| Property | Potential Characteristic | Influencing Factor |
| Electrical Conductivity | Semiconducting to Conductive (with doping) | Conjugation length, doping level |
| Optical Properties | Tunable absorption and emission | Methoxy group, extent of conjugation |
| Morphology | Potential for ordered structures | Rigidity of butadiyne unit |
| Solubility | Enhanced by the methoxy group | Polarity of the substituent |
Strategic Importance in Exploratory Pharmaceutical Synthesis
While specific biological activity for this compound is not widely reported, its structural motifs are of significant interest in medicinal chemistry. The 1,3-diyne functionality is a precursor to a variety of heterocyclic systems that are known to possess diverse pharmacological activities. researchgate.net For example, many antifungal and anticancer agents contain heterocyclic cores that can be synthesized from diyne precursors.
The 3-methoxyphenyl group is also a common feature in many biologically active compounds. The methoxy group can participate in hydrogen bonding with biological targets and can influence the metabolic stability and pharmacokinetic profile of a drug candidate.
Therefore, this compound can be considered a valuable scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs. Its ability to be readily functionalized allows for the rapid synthesis of a diverse range of derivatives, increasing the probability of identifying new lead compounds with therapeutic potential. The synthesis of substituted pyridines, for example, is a key area in pharmaceutical development, and butadiyne derivatives can serve as precursors to these important heterocycles. beilstein-journals.org
Q & A
Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)-1,3-butadiyne, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
- Step 1: Start with Sonogashira coupling between 3-methoxyphenylacetylene and a dihalide precursor (e.g., 1,2-dibromoethylene) using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst in an inert atmosphere .
- Step 2: Optimize solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to enhance reaction kinetics. Monitor progress via TLC or GC-MS.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yields >80% are achievable under controlled conditions, as demonstrated in analogous diyne syntheses .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- NMR: Use - and -NMR to identify aromatic protons (δ 6.8–7.4 ppm) and diynyl carbons (δ 70–90 ppm). The methoxy group appears as a singlet at δ ~3.8 ppm .
- IR: Confirm alkyne stretches (C≡C) at ~2100–2260 cm⁻¹ and methoxy C-O vibrations at ~1250 cm⁻¹ .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane and analyze crystal packing and bond lengths .
Q. What are the predominant reactivity patterns of this compound under oxidative, reductive, or electrophilic conditions?
Methodological Answer:
- Oxidation: React with ozone or KMnO₄ to form diketones (e.g., 3-methoxyphenylglyoxal) or carboxylic acids, depending on reaction time and stoichiometry .
- Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces one or both triple bonds to cis-alkenes; use poisoned catalysts (Lindlar) for partial reduction .
- Electrophilic Addition: Bromine or HCl adds regioselectively to terminal alkynes, forming dibromides or chlorides. Monitor stereochemistry via -NMR .
Advanced Questions
Q. How can density functional theory (DFT) predict the electronic structure and regioselectivity of this compound?
Methodological Answer:
- Step 1: Select hybrid functionals (e.g., B3LYP) incorporating exact exchange for accurate HOMO-LUMO gap and charge distribution calculations .
- Step 2: Use the 6-31G(d,p) basis set to model π-conjugation effects and methoxy group electron-donating properties. Compare with experimental UV-Vis data (λ_max ~250–300 nm) .
- Step 3: Calculate Fukui indices to predict electrophilic attack sites (e.g., terminal alkynes vs. aromatic ring) . Validate with X-ray bond distances .
Q. How can contradictions in reported reaction mechanisms for conjugated diynes be resolved experimentally?
Methodological Answer:
- Kinetic Studies: Perform time-resolved NMR or stopped-flow spectroscopy to track intermediate formation (e.g., enolates or radicals) under varying pH/temperature .
- Isotopic Labeling: Use - or -labeled substrates to trace bond cleavage/rearrangement pathways in cycloaddition or polymerization reactions .
- Cross-Validation: Compare computational activation energies (DFT) with experimental Arrhenius plots to reconcile discrepancies in rate-determining steps .
Q. What strategies enable precise control over regioselectivity in electrophilic additions to this compound?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates, favoring terminal alkyne addition over aromatic substitution .
- Catalytic Modulation: Use Lewis acids (e.g., FeCl₃) to direct electrophiles (e.g., NO₂⁺) to the electron-rich para position of the methoxyphenyl group .
- Computational Screening: Pre-screen reaction pathways using DFT to identify transition states and optimize conditions for desired regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
